Dimethylsilane's Distinct Decomposition Kinetics on W and Ta Filaments vs. MMS, TriMS, and TMS
In a systematic study of methyl-substituted silane decomposition over tungsten (W) and tantalum (Ta) filaments, the apparent activation energy (Ea) for methyl radical (·CH₃) formation was shown to increase with the number of methyl substitutions on the silicon atom [1]. Dimethylsilane (DMS) exhibits an intermediate Ea value between monomethylsilane (MMS) and trimethylsilane (TriMS)/tetramethylsilane (TMS). This intermediate activation energy directly influences the deposition rate and surface reaction kinetics, providing a key metric for selecting the appropriate precursor for a given thermal budget and desired film growth rate [1].
| Evidence Dimension | Apparent Activation Energy (Ea) for methyl radical formation on W and Ta filaments |
|---|---|
| Target Compound Data | DMS: Ea = 63.1 kJ·mol⁻¹ (W filament), 62.7 kJ·mol⁻¹ (Ta filament) [1] |
| Comparator Or Baseline | MMS: Ea = 51.1 kJ·mol⁻¹ (W), 52.7 kJ·mol⁻¹ (Ta); TriMS: Ea = 79.9 kJ·mol⁻¹ (W), 81.2 kJ·mol⁻¹ (Ta); TMS: Ea = 84.7 kJ·mol⁻¹ (W), 84.3 kJ·mol⁻¹ (Ta) [1] |
| Quantified Difference | Ea of DMS is ~12 kJ·mol⁻¹ higher than MMS and ~17 kJ·mol⁻¹ lower than TriMS on W filaments. |
| Conditions | Hot-wire (catalytic) chemical vapor deposition (HWCVD) process using vacuum ultraviolet laser ionization mass spectrometry at 8–533 Pa pressure and filament temperatures between 1200-2000 °C [1]. |
Why This Matters
The intermediate activation energy of DMS allows for a wider process window and more controlled deposition rates compared to the highly reactive MMS or the more thermally stable TriMS/TMS, enabling precise film engineering.
- [1] Toukabri, R., Alkadhi, N., & Shi, Y. J. (2013). Formation of Methyl Radicals from Decomposition of Methyl-Substituted Silanes over Tungsten and Tantalum Filament Surfaces. The Journal of Physical Chemistry A, 117(33), 7697–7704. View Source
